4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 55783-40-9
VCID: VC15945498
InChI: InChI=1S/C7H9ClN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H
SMILES:
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride

CAS No.: 55783-40-9

Cat. No.: VC15945498

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride - 55783-40-9

Specification

CAS No. 55783-40-9
Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
IUPAC Name 4-chloro-1-N-methylbenzene-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H
Standard InChI Key HJGJYYFSKFZDMB-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=C(C=C1)Cl)N.Cl.Cl

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, 4-chloro-1-N-methylbenzene-1,2-diamine dihydrochloride, reflects its substitution pattern: a chlorine atom at the para position, a methyl group on the N1 amine, and two hydrochloride salts neutralizing the remaining amine groups . The canonical SMILES string CNC1=C(C=C(C=C1)Cl)N.Cl.Cl\text{CNC1=C(C=C(C=C1)Cl)N.Cl.Cl} confirms this arrangement. X-ray crystallography data are unavailable, but computational models predict a planar benzene ring with substituents influencing electronic distribution. The dihydrochloride form enhances solubility in polar solvents compared to the free base (CAS 59681-66-2) .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC7H11Cl3N2\text{C}_7\text{H}_{11}\text{Cl}_3\text{N}_2
Molecular Weight229.5 g/mol
Exact Mass227.999 g/mol
LogP (Partition Coefficient)4.222
Topological Polar Surface Area38.05 Ų

Physical and Chemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

  • NMR: Predicted singlet for the methyl group (~3 ppm) and aromatic protons split by para-substitution.

Hazard CategoryGHS CodeSignal Word
Acute Oral ToxicityH302Warning
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Respiratory IrritationH335Warning

First aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion . Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .

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